![molecular formula C21H19FN2O4S B2537515 甲基 2-((4-氟苯并[d]噻唑-2-基)((四氢呋喃-2-基)甲基)氨基)苯甲酸酯 CAS No. 1172547-03-3](/img/structure/B2537515.png)

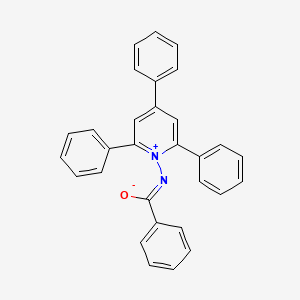

甲基 2-((4-氟苯并[d]噻唑-2-基)((四氢呋喃-2-基)甲基)氨基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

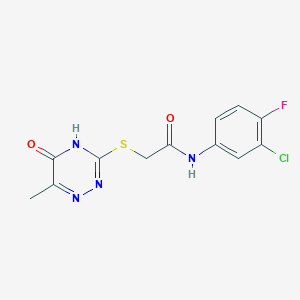

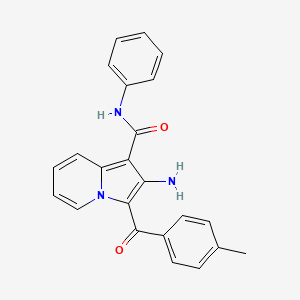

“Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate” is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Structural and Conformational Analysis

Research on closely related compounds, such as O-methyl (4-fluorobenzoyl)carbamothioate, has provided insights into the structural and conformational properties through single-crystal X-ray diffraction and quantum chemical calculations. These studies highlight the importance of chalcogen⋯chalcogen interactions in determining conformational preferences, which may be relevant for understanding similar interactions and conformations in methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate (P. Channar et al., 2020).

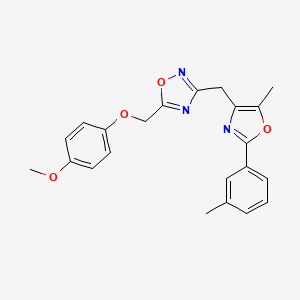

Crystal Engineering and Phase Transition

The study of methyl 2-(carbazol-9-yl)benzoate under high pressure revealed a phase transition from a Z′ = 8 structure to a Z′ = 2 structure. This indicates the role of molecular conformation under different conditions, which could be analogous to the behavior of methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate under similar conditions (Russell D. L. Johnstone et al., 2010).

Mechanistic Insights into Transformation Processes

Investigations using isomeric fluorophenols as phenol analogues provide insights into the transformation processes that could be applicable to understanding the transformations involving fluorobenzo[d]thiazol derivatives. These studies shed light on the mechanisms of transformation and the role of structural isomerism (B. Genthner et al., 1989).

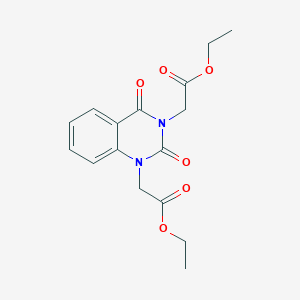

Antitumor Activities

Fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities with methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate, have been studied for their potent cytotoxic activities in vitro against human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines. This suggests potential antitumor applications of similar compounds (I. Hutchinson et al., 2001).

Design and Mesomorphic Properties

Research on novel chiral benzoates and fluorobenzoates, including the study of smectic phases and transitions, could provide a framework for designing materials with specific liquid crystalline properties. Such studies contribute to understanding the mesomorphic behavior of compounds like methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate (K. Milewska et al., 2015).

作用机制

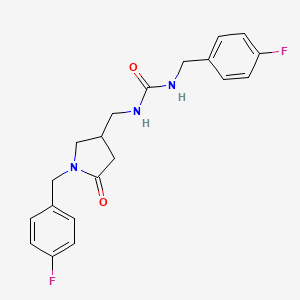

Target of Action

Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to their diverse biological activities .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)-(oxolan-2-ylmethyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S/c1-27-20(26)15-8-3-2-7-14(15)19(25)24(12-13-6-5-11-28-13)21-23-18-16(22)9-4-10-17(18)29-21/h2-4,7-10,13H,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQYLKBHSBTROR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2537435.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide](/img/structure/B2537445.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B2537452.png)